Propargyl-PEG4-NHS-Ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

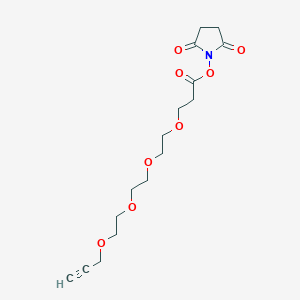

Propargyl-PEG4-NHS-Ester ist eine chemische Verbindung, die in der Biokonjugation und Klickchemie weit verbreitet ist. Es handelt sich um einen nicht spaltbaren 4-Einheiten-Polyethylenglykol (PEG)-Linker, der eine Alkingruppe enthält, die eine kupferkatalysierte Azid-Alkin-Cycloaddition (CuAAC) mit Molekülen eingehen kann, die Azidgruppen enthalten . Diese Verbindung ist besonders nützlich bei der Synthese von Antikörper-Wirkstoff-Konjugaten (ADC) und anderen Biokonjugaten .

Wissenschaftliche Forschungsanwendungen

Propargyl-PEG4-NHS-Ester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird zur Synthese komplexer Moleküle durch Klickchemie verwendet.

Biologie: Ermöglicht die Markierung und Modifikation von Biomolekülen wie Proteinen und Peptiden.

Industrie: Wird bei der Produktion von Biokonjugaten und funktionalisierten Oberflächen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet die Bildung stabiler Amidbindungen durch nukleophile Substitution und die Bildung von Triazolen über CuAAC. Die NHS-Estergruppe reagiert mit primären Aminen, während die Alkingruppe eine Cycloaddition mit Aziden eingeht . Diese Reaktionen ermöglichen die Konjugation verschiedener Moleküle, wodurch ihre Funktionalität und Stabilität verbessert wird .

Wirkmechanismus

Target of Action

The primary target of Propargyl-PEG4-NHS ester is primary amines (NH2) present on various biomolecules such as peptides, antibodies, and amine-coated surfaces . The NHS ester group in the compound readily reacts with these primary amines to form a stable, irreversible amide bond .

Mode of Action

Propargyl-PEG4-NHS ester is a click chemistry reagent . It contains an Alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups . This reaction forms a stable triazole linkage .

Biochemical Pathways

The compound is used in the synthesis of antibody-drug conjugates (ADCs) . The formation of the stable triazole linkage between the antibody and the drug molecule via the click chemistry reaction is a crucial step in this process .

Pharmacokinetics

The presence of the 4-unit PEG linker in Propargyl-PEG4-NHS ester enhances its water solubility and biocompatibility . This property allows the compound to remain stable and maintain its biological activity within the body .

Result of Action

The result of the action of Propargyl-PEG4-NHS ester is the formation of a stable, irreversible amide bond with primary amines and a triazole linkage with azide-containing molecules . This enables the conjugation of various agents to antibodies, thereby enhancing the specificity and efficacy of drug delivery .

Action Environment

The reaction of the NHS ester group with primary amines occurs very readily at a pH of 7-9 . Therefore, the action of Propargyl-PEG4-NHS ester is influenced by the pH of the environment. Furthermore, the compound’s stability and reactivity may also be affected by other environmental factors such as temperature and the presence of copper catalysts for the click chemistry reaction .

Biochemische Analyse

Biochemical Properties

Propargyl-PEG4-NHS ester plays a significant role in biochemical reactions. It reacts with primary amines (NH2) on the macromolecule very readily at pH 7-9 to form a stable, irreversible amide bond . This property allows it to interact with various enzymes, proteins, and other biomolecules, facilitating the formation of ADCs.

Molecular Mechanism

At the molecular level, Propargyl-PEG4-NHS ester exerts its effects through its Alkyne group, which can undergo CuAAc with molecules containing Azide groups . This reaction forms a stable triazole ring, enabling the attachment of various drugs to antibodies. The resulting ADC can then interact with target cells, potentially leading to changes in gene expression, enzyme activity, and other molecular processes.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Propargyl-PEG4-NHS-Ester erfolgt typischerweise durch Reaktion von Propargylalkohol mit PEG4 und N-Hydroxysuccinimid (NHS) in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) oder N,N’-Diisopropylcarbodiimid (DIC). Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um eine Hydrolyse des NHS-Esters zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet strenge Reinigungsschritte, einschließlich Säulenchromatographie und Umkristallisation, um eine hohe Reinheit und Ausbeute zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

Propargyl-PEG4-NHS-Ester unterliegt in erster Linie nukleophilen Substitutionsreaktionen. Die NHS-Estergruppe reagiert leicht mit primären Aminen unter Bildung stabiler Amidbindungen . Zusätzlich kann die Alkingruppe an Klickchemie-Reaktionen, insbesondere CuAAC, teilnehmen, um Triazole zu bilden .

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Primäre Amine (z. B. Lysinreste in Proteinen) in einem pH-Bereich von 7-9.

Klickchemie: Azidhaltige Moleküle in Gegenwart von Kupfer(I)-Katalysatoren.

Hauptprodukte, die gebildet werden

Amidbindungen: Entstehen durch die Reaktion mit primären Aminen.

Triazole: Entstehen aus der CuAAC-Reaktion mit Aziden.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Azido-PEG4-NHS-Ester: Enthält anstelle einer Alkingruppe eine Azidgruppe, wird für ähnliche Biokonjugationsanwendungen verwendet.

Mal-PEG4-NHS-Ester: Enthält eine Maleimidgruppe, die mit Thiolen statt Aziden reagiert.

Fmoc-PEG4-NHS-Ester: Enthält eine Fluorenylmethyloxycarbonyl (Fmoc)-Gruppe, wird für die Peptidsynthese verwendet.

Einzigartigkeit

Propargyl-PEG4-NHS-Ester ist aufgrund seiner Alkingruppe einzigartig, die CuAAC-Reaktionen ermöglicht und ihn für Anwendungen in der Klickchemie sehr vielseitig macht . Dies unterscheidet ihn von anderen PEG-NHS-Estern, die möglicherweise nicht an solchen spezifischen Reaktionen teilnehmen .

Eigenschaften

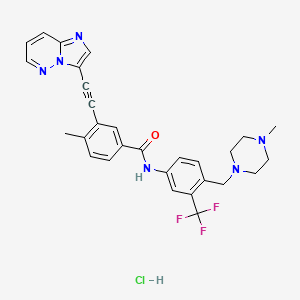

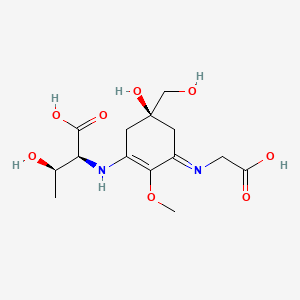

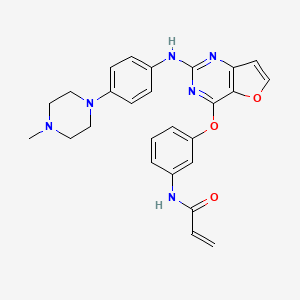

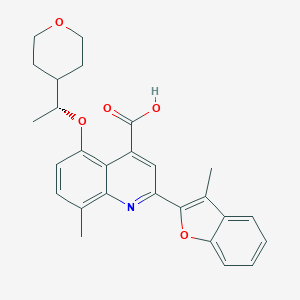

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO8/c1-2-6-21-8-10-23-12-13-24-11-9-22-7-5-16(20)25-17-14(18)3-4-15(17)19/h1H,3-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIZGOGILWMGRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B610166.png)

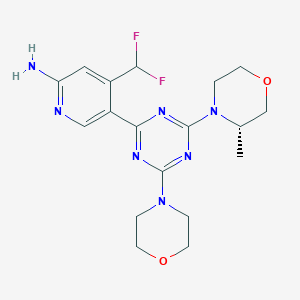

![5-[4,6-bis[(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl]-1,3,5-triazin-2-yl]-4-(difluoromethyl)pyridin-2-amine](/img/structure/B610183.png)